3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C10H10FN3O2 . The InChI code is 1S/C10H11N3O2/c1-6-7(11)3-2-4-8(6)13-9(14)5-12-10(13)15/h2-4H,5,11H2,1H3,(H,12,15) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 205.22 .Scientific Research Applications
Anticonvulsant and Antiarrhythmic Applications
This compound falls within the class of hydantoins, which are known for their anticonvulsant and antiarrhythmic properties . These properties make it a potential candidate for the development of new medications aimed at treating epilepsy and irregular heart rhythms.
Antidiabetic Potential
Hydantoins, including derivatives like our compound of interest, have been studied for their potential use in treating diabetes . By influencing insulin release or mimicking insulin’s effects, they could offer a new pathway for managing blood sugar levels.
Antimicrobial Activity
The structural features of this compound suggest it could be effective against bacterial and fungal infections. Research into similar molecules has shown antifungal , antibacterial , and anti-inflammatory activities , which could be harnessed in new treatments for infectious diseases.
Hypoglycemic Treatment
Beyond its potential role in diabetes management, this compound could also be used to treat hypoglycemia . Its ability to modulate blood glucose levels could be vital for patients who experience dangerously low blood sugar levels.
Plant Growth Regulation
Some hydantoins have shown efficacy as plant growth inhibitors . This compound could be explored for agricultural applications, potentially serving as a herbicide or a regulator of plant growth in various settings.
Organic Synthesis
In the realm of organic chemistry, this compound could be used as a building block for synthesizing a variety of heterocyclic compounds . Its reactive sites make it a versatile reagent for creating new molecules with potential pharmacological activities.
Materials Science
Bioisosterism in Drug Design
Finally, the concept of bioisosterism, where one atom or group is replaced with another to retain biological activity, is crucial in drug design. This compound could be used to study bioisosteric replacements , leading to the development of new drugs with improved efficacy and reduced toxicity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-(3-amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O2/c1-5-7(12)3-2-6(11)9(5)14-8(15)4-13-10(14)16/h2-3H,4,12H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVRGQMOXOEMJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N2C(=O)CNC2=O)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-6-fluoro-2-methylphenyl)imidazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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